Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride, commonly referred to as 3-(dimethylamino)propiophenone hydrochloride, is a synthetic organic compound with the molecular formula C₁₃H₂₀ClNO and a molecular weight of approximately 241.76 g/mol. This compound is characterized by its dimethylamino group and is typically utilized in various biochemical applications. It appears as a white crystalline solid and is known for its acute toxicity, classified as an irritant under the Global Harmonized System of Classification and Labelling of Chemicals (GHS) .
The synthesis of 3-(dimethylamino)propiophenone hydrochloride typically involves:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
While 3-(dimethylamino)propiophenone hydrochloride does not have extensive documented applications, it serves as a precursor for synthesizing various chemicals used in research. Its utility extends to:
Interaction studies involving 3-(dimethylamino)propiophenone hydrochloride focus on its binding affinity with enzymes and other biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. The compound's ability to influence gene expression and cellular metabolism makes it a valuable subject for further investigation in pharmacological research .
Several compounds share structural similarities with 3-(dimethylamino)propiophenone hydrochloride, each possessing unique characteristics:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Propiophenone | C₉H₁₀O | 134.18 g/mol | Basic structure without dimethylamino group; used in flavoring agents. |
| Dimethylaminopropiophenone | C₁₁H₁₅N | 175.25 g/mol | Contains dimethylamino but lacks the hydrochloride salt; used in organic synthesis. |
| Alpha-Dimethylaminobenzylamine | C₁₂H₁₈N₂ | 194.29 g/mol | Exhibits different biological properties; used in pharmaceuticals. |
The uniqueness of 3-(dimethylamino)propiophenone hydrochloride lies in its specific functional groups that enhance its reactivity and biological activity compared to these similar compounds.